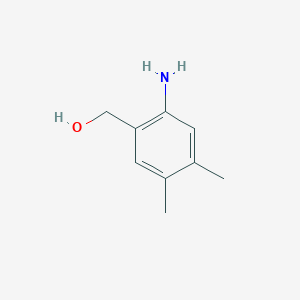![molecular formula C12H8BrN3OS3 B13127732 5-((7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one](/img/structure/B13127732.png)
5-((7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo- is a heterocyclic compound that features a thiazolidinone core with a benzothiadiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo- typically involves the condensation of 4-thiazolidinone derivatives with benzothiadiazole aldehydes. The reaction is often carried out in the presence of a base such as triethylamine in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzothiadiazole moiety can be reduced to form dihydro derivatives.
Substitution: The bromine atom on the benzothiadiazole ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions typically require a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of benzothiadiazole.
Substitution: Various substituted benzothiadiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo- has diverse applications in scientific research:
Medicinal Chemistry: It exhibits potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: Used in the synthesis of photoactive materials for organic photovoltaic (OPV) devices.
Biological Studies: Investigated for its neuroprotective and antioxidant properties.
Wirkmechanismus
The mechanism of action of 4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo- involves interaction with various molecular targets:
Anticancer Activity: It may inhibit cell proliferation by inducing apoptosis through mitochondrial pathways.
Antimicrobial Activity: It disrupts bacterial cell wall synthesis or interferes with protein synthesis.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Thiazolidinone Derivatives: Compounds with similar thiazolidinone cores but different substituents.
Benzothiadiazole Derivatives: Compounds with the benzothiadiazole moiety but different functional groups.
Eigenschaften
Molekularformel |
C12H8BrN3OS3 |
|---|---|
Molekulargewicht |
386.3 g/mol |
IUPAC-Name |
(5Z)-5-[(4-bromo-2,1,3-benzothiadiazol-7-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H8BrN3OS3/c1-2-16-11(17)8(19-12(16)18)5-6-3-4-7(13)10-9(6)14-20-15-10/h3-5H,2H2,1H3/b8-5- |
InChI-Schlüssel |
LCJUZMGEZFRMQJ-YVMONPNESA-N |
Isomerische SMILES |
CCN1C(=O)/C(=C/C2=CC=C(C3=NSN=C23)Br)/SC1=S |
Kanonische SMILES |
CCN1C(=O)C(=CC2=CC=C(C3=NSN=C23)Br)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B13127672.png)
![Benzyl 3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13127680.png)
![2,4-Diamino-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one](/img/structure/B13127686.png)


![N-[4-Amino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid](/img/structure/B13127714.png)

![N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide](/img/structure/B13127728.png)

